
(+/-)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Descripción general
Descripción
(-)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, commonly known as (+/-)-trans-4-MPCA, is a chiral hydrochloride salt that has been used in research laboratories for a variety of purposes. It is a powerful chiral synthon that can be used to synthesize a variety of compounds with different properties. This article will discuss the synthesis method of (+/-)-trans-4-MPCA, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Enantiomeric Pyrrolidine Derivatives
- Research demonstrated the production of enantiomerically pure pyrrolidine derivatives from trans-4-Hydroxy-L-proline through processes like electrochemical oxidative decarboxylation. These derivatives are crucial for various chemical syntheses (Renaud & Seebach, 1986).
Asymmetric Acylation of Carboxamides
- The compound has been used as a chiral auxiliary in asymmetric acylation of carboxamide enolates, leading to stereoselective synthesis of specific amides. This offers an alternative to asymmetric aldol reaction (Ito, Katsuki, & Yamaguchi, 1984).
Demethylation Studies
- Research involved demethylation of 4-Methoxyphenylbutyric acid using pyridinium hydrochloride, demonstrating the compound's utility in key organic transformations (Schmid, Beck, Cronin, & Staszak, 2004).
Proline Transport System in E. Coli
- The compound's analogs were studied in the context of Escherichia coli proline permease, providing insights into molecular transport mechanisms (Rowland & Tristram, 1975).
Alkylation of Carboxamides
- It served as a chiral auxiliary for asymmetric alkylation of carboxamide enolates, achieving high stereoselectivity and chemical yield, useful in organic syntheses (Kawanami et al., 1984).
Biotransformations in Organic Synthesis
- Biotransformation of pyrrolidine-2,5-dicarboxamides has been applied in organic synthesis, showcasing the compound's versatility in producing enantiomerically pure acids and aza-nucleoside analogs (Chen et al., 2012).
Synthesis of Tetrahydroisoquinolinones
- It has been used in the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, relevant in pharmaceutical research (Kandinska, Kozekov, & Palamareva, 2006).
Propiedades
IUPAC Name |
(3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15;/h2-5,9-10,13H,6-7H2,1H3,(H,14,15);1H/t9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUHQXKTEUYPFQ-UXQCFNEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2CNC[C@@H]2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride | |
CAS RN |
1330750-51-0 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 4-(2-methoxyphenyl)-, hydrochloride (1:1), (3R,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



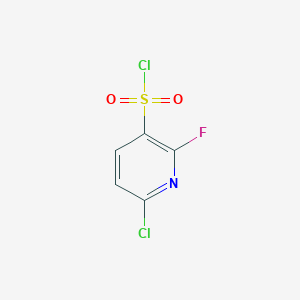
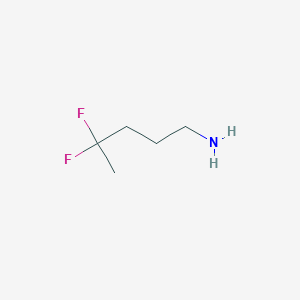
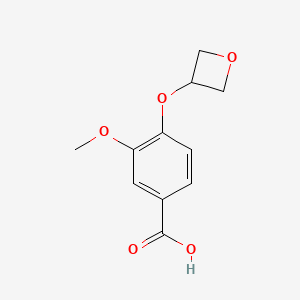
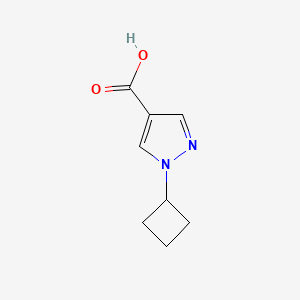

![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1425968.png)

![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B1425970.png)
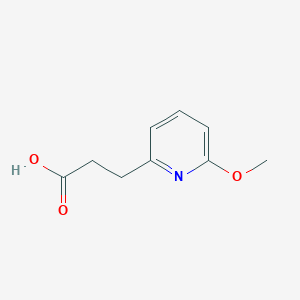
![1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1425972.png)
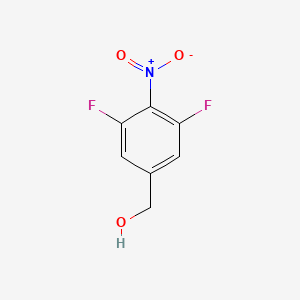

![8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425980.png)
![2-[4-(Difluoromethyl)phenyl]acetic acid](/img/structure/B1425981.png)